molecular formula C12H11N3S2 B12006505 2-thiophenecarbaldehyde N-phenylthiosemicarbazone CAS No. 199187-74-1

2-thiophenecarbaldehyde N-phenylthiosemicarbazone

Cat. No.: B12006505
CAS No.: 199187-74-1
M. Wt: 261.4 g/mol
InChI Key: GFHBQBMHIDHBNM-UKTHLTGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophenecarbaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-thiophenecarbaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-thiophenecarbaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the thiosemicarbazone moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene or thiosemicarbazone derivatives.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair.

    Metal Chelation: It can chelate metal ions, disrupting metal-dependent biological processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

2-thiophenecarbaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazones such as:

    Pyridine-2-carbaldehyde thiosemicarbazone: Known for its anticancer and antiviral properties.

    Salicylaldehyde thiosemicarbazone: Exhibits antimicrobial and antifungal activities.

    Furfural thiosemicarbazone: Used in coordination chemistry and as an antimicrobial agent.

The uniqueness of this compound lies in its thiophene ring, which imparts specific electronic properties and enhances its biological activity compared to other thiosemicarbazones.

Properties

CAS No.

199187-74-1

Molecular Formula

C12H11N3S2

Molecular Weight

261.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C12H11N3S2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9+

InChI Key

GFHBQBMHIDHBNM-UKTHLTGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CS2

Origin of Product

United States

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